molecular formula C13H14O2 B12943055 (S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane

(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B12943055
M. Wt: 202.25 g/mol
InChI Key: NJRKSRFYHMIZJI-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with an ethynylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 4-ethynylbenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxolane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires refluxing in an appropriate solvent like toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring.

    (S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring.

Uniqueness

(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific ring size and the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(4S)-4-(4-ethynylphenyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C13H14O2/c1-4-10-5-7-11(8-6-10)12-9-14-13(2,3)15-12/h1,5-8,12H,9H2,2-3H3/t12-/m1/s1

InChI Key

NJRKSRFYHMIZJI-GFCCVEGCSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)C2=CC=C(C=C2)C#C)C

Canonical SMILES

CC1(OCC(O1)C2=CC=C(C=C2)C#C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.